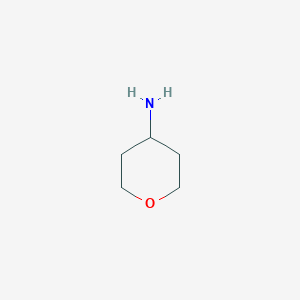

4-Aminotetrahydropyran

説明

Significance of the Tetrahydropyran (B127337) Scaffold in Chemical Sciences

The tetrahydropyran (THP) ring, a six-membered heterocyclic ether, is a structural feature of immense importance in chemistry. chemicalbook.com Its prevalence in a multitude of natural products and its utility in medicinal chemistry underscore its significance. The THP scaffold is considered a conformationally constrained ether with lower entropy, which can be advantageous in molecular design. pharmablock.com

Prevalence in Natural Products and Bioactive Molecules

The tetrahydropyran motif is a recurring structural element in a diverse range of natural products, from relatively simple compounds like glucose and centrolobine (B73297) to highly complex marine metabolites such as palytoxin (B80417) and maitotoxin. researchgate.net This scaffold is also present in important drug molecules like the antibiotics erythromycin (B1671065) and dihydrostreptomycin. researchgate.net The widespread occurrence of the THP ring in biologically active molecules highlights its evolutionary selection as a stable and versatile framework for molecular recognition and interaction. chemicalbook.comresearchgate.net The presence of the THP moiety in these natural products has spurred significant efforts toward the development of efficient and stereoselective methods for its synthesis. mdpi.com

Role in Drug Discovery and Development

In the realm of drug discovery, the tetrahydropyran scaffold is highly valued. pharmablock.com It is often employed as a bioisostere of cyclohexane, offering the advantage of lower lipophilicity. pharmablock.com This reduced lipophilicity can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. pharmablock.com The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially leading to tighter binding. pharmablock.com The incorporation of THP moieties has been shown to be a successful strategy in the development of various therapeutic agents, including inhibitors of kinases and other enzymes. pharmablock.com For instance, the drug gilteritinib, an AXL receptor tyrosine kinase inhibitor, features an amino-THP substituent. pharmablock.com

Overview of 4-Aminotetrahydropyran as a Core Research Compound

This compound is a key derivative of the tetrahydropyran scaffold that has garnered considerable attention in the scientific community. Its unique structure, featuring a primary amine group on the tetrahydropyran ring, makes it a valuable and versatile chemical entity.

Importance as a Building Block in Complex Molecule Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. ontosight.ai The presence of the reactive amino group allows for a wide range of chemical transformations, enabling its incorporation into larger and more intricate molecular architectures. nih.govsygnaturediscovery.com Researchers utilize this compound derivatives in the construction of sp3-rich scaffolds, which are highly desirable in drug discovery for their potential to provide novel and selective interactions with biological targets. nih.govsygnaturediscovery.com The synthesis of functionalized tetrahydropyran scaffolds, which can be readily converted to this compound, has been a focus of methodological development. nih.govsygnaturediscovery.com

Contribution to Advancements in Chemical Synthesis and Drug Development

The use of this compound and its derivatives has contributed to significant advancements in both chemical synthesis and drug development. pharmablock.comontosight.ai In synthesis, the development of methods to create substituted 4-aminotetrahydropyrans has expanded the toolbox of synthetic chemists. rsc.org In drug development, the incorporation of the this compound motif has been instrumental in the optimization of lead compounds. pharmablock.com For example, the introduction of a THP-amine fragment was a key step in the development of a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. pharmablock.com Furthermore, derivatives of this compound have been investigated for a variety of potential therapeutic applications, including as anticancer and neuroprotective agents.

Scope and Objectives of the Research Outline

Highlighting Key Research Areas and Methodologies

The academic pursuit of this compound's potential is concentrated in several key areas, underpinned by diverse synthetic methodologies. It is primarily recognized as a crucial intermediate and scaffold in medicinal chemistry and drug discovery. sygnaturediscovery.comresearchgate.net

Key Research Areas:

Drug Discovery and Medicinal Chemistry: The this compound scaffold is extensively used in the synthesis of novel therapeutic agents. It serves as a reactant for creating aminothiazole compounds investigated for cancer treatment. chemicalbook.com Derivatives have also been explored for their potential as anticancer agents and in treating visceral leishmaniasis. Furthermore, specific stereoisomers of its derivatives, such as 4(5)-(5-aminotetrahydropyran-2-yl)imidazole, have been synthesized and identified as novel histamine (B1213489) H3 antagonists, which increase the release of neuronal histamine. nih.gov

Peptide and Bioconjugate Synthesis: The incorporation of the this compound structure can enhance the stability and solubility of peptides. chemimpex.com Protected forms of the compound, such as Fmoc-4-amino-tetrahydropyran-4-carboxylic acid and (4-Boc-amino-tetrahydropyran-4-yl)acetic acid, are employed as building blocks in peptide synthesis and for linking biomolecules in bioconjugation. chemimpex.comchemimpex.com

Organic Synthesis and Scaffolding: The compound is a versatile building block for creating more complex molecules. biosynth.com Functionalized tetrahydropyran scaffolds are prepared for use in library synthesis, providing sp3-rich structures valuable for drug discovery programs. sygnaturediscovery.com

Coordination Chemistry: this compound is used to synthesize Schiff bases, which in turn act as ligands for creating novel rhenium(I) and (V) complexes. These metal complexes have been studied for their structural properties and potential DNA binding abilities. researchgate.net

Materials Science: In a departure from purely biological applications, this compound has been used to construct advanced materials. A notable example is the two-dimensional perovskite ferroelectric, (this compound)2PbBr4, which demonstrates a giant piezoelectric voltage coefficient and a high Curie temperature, making it a candidate for next-generation piezoelectric sensors. researchgate.net

Synthetic Methodologies:

Researchers have developed various methods to synthesize this compound and its derivatives. These methodologies are often tailored to achieve specific stereochemistry and substitution patterns.

| Methodology | Description | Key Features |

| Prins Cyclisation | A tethered enol-ether Prins cyclisation is used to prepare functionalized tetrahydropyran scaffolds. The resulting 4-hydroxytetrahydropyran can be converted to the 4-azido derivative and then reduced to the amine. sygnaturediscovery.com | Provides access to functionalized scaffolds for library synthesis in drug discovery. sygnaturediscovery.com |

| Multi-step Synthesis from Glutamine | Stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole were synthesized starting from L-glutamine and D-glutamine via the cyclization of diol intermediates. nih.gov | Allows for the synthesis of specific enantiomers and diastereomers for structure-activity relationship studies. nih.gov |

| C–H Functionalization | A modern approach involves the sequential C–H functionalization of the aminotetrahydropyran ring. This can be initiated by a palladium-catalyzed stereoselective γ-methylene C–H arylation, followed by α-alkylation or arylation of the primary amine. nih.gov | Enables direct installation of various groups onto a simple THP ring, creating highly substituted and value-added derivatives with high diastereoselectivity. nih.gov |

| Reductive Amination | This method has been used to develop scalable syntheses of related compounds like 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride. | Suitable for industrial applications and large-scale production. |

Emphasizing Academic Contributions and Theoretical Understandings

Academic contributions have significantly advanced the theoretical understanding of this compound's structure and reactivity, which is crucial for predicting its behavior and designing new applications.

Conformational Analysis:

Theoretical and experimental studies have provided deep insights into the molecule's three-dimensional structure.

The tetrahydropyran ring system predominantly adopts a stable chair conformation. nih.gov This conformational preference is a key principle governing the behavior of these six-membered rings.

Computational studies, including density functional theory (DFT) calculations, have been used to investigate conformational potential energy surfaces and molecular structures. researchgate.net For instance, DFT calculations at the B3LYP/6-311G* level were used to investigate the molecular structure of copper complexes with Schiff bases derived from this compound, showing excellent agreement with experimental results. researchgate.net

The presence and orientation of substituents can influence conformational preferences. In derivatives, different diastereomers may favor distinct chair conformations due to varying steric and electronic interactions.

Structure-Property and Structure-Activity Relationships (SAR):

A significant academic contribution lies in elucidating the relationship between the structure of this compound derivatives and their physical or biological properties.

Systematic modifications of the functional groups on the tetrahydropyran framework allow for the assessment of substituent effects on molecular properties and biological activity.

Research on stereoisomers of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives demonstrated clear SAR, where only the (2S,5R)-isomers were found to be active as histamine H3 antagonists. nih.gov This highlights the critical importance of stereochemistry in drug design.

In materials science, the incorporation of the this compound cation into a lead bromide framework led to the formation of a perovskite ferroelectric with an exceptionally large piezoelectric voltage coefficient, a direct consequence of its specific crystal structure. researchgate.net

Detailed Research Findings:

The table below summarizes key research findings that underscore the academic contributions related to this compound.

| Research Area | Key Finding | Significance |

| Neuroscience | The (2S,5R)-N-alkyl derivative of 4(5)-(5-aminotetrahydropyran-2-yl)imidazole (OUP-133) increased neuronal histamine release to 180-190% of basal levels. nih.gov | Identification of novel, potent, and stereospecific histamine H3 antagonists for potential therapeutic use. nih.gov |

| Materials Science | The two-dimensional perovskite (this compound)2PbBr4 exhibits a high Curie temperature (503 K) and a giant piezoelectric voltage coefficient (g33) of 660.3 × 10−3 Vm N−1. researchgate.net | Paves the way for developing next-generation flexible and lightweight piezoelectric sensors for applications in soft robotics and biomedical devices. researchgate.net |

| Medicinal Chemistry | The tetrahydropyran scaffold is a key component in a clinical candidate (UCB7362) that acts as an inhibitor of plasmepsin X (PMX), a critical protease for the Plasmodium parasite responsible for malaria. vulcanchem.com | Demonstrates the scaffold's value in developing drugs with potential prophylactic and transmission-blocking activity against major infectious diseases. vulcanchem.com |

| Coordination Chemistry | Rhenium(I) complexes with Schiff bases derived from this compound, such as fac-[Re(CO)3Cl(tmc)], were synthesized and structurally characterized, and their DNA binding ability was investigated. researchgate.net | Expands the understanding of the coordination chemistry of technetium and rhenium, which have applications in radiopharmaceuticals. researchgate.net |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQYHFYQWKUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329299 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38041-19-9 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxan-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Aminotetrahydropyran and Derivatives

Established Synthetic Pathways for 4-Aminotetrahydropyran

The most common and well-documented routes to this compound involve reductive amination and the use of cyanide-based reactions. These pathways offer reliable access to the target compound and its derivatives.

Reductive amination is a cornerstone in the synthesis of amines, allowing the one-pot conversion of a carbonyl compound into an amine. thieme-connect.de This process involves the initial formation of an iminium ion from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. thieme-connect.de

The most direct precursor for this compound via reductive amination is Tetrahydro-4H-pyran-4-one. This commercially available ketone serves as the starting point for direct conversion to the desired amine. ambeed.comchemicalbook.comgoogle.com

Reductive Amination Approaches

From Tetrahydro-4H-pyran-4-one

Using Ammonium (B1175870) Formate (B1220265) and Palladium on Activated Carbon

A widely employed method for the reductive amination of ketones is the use of ammonium formate as both the ammonia (B1221849) and hydrogen source, with palladium on activated carbon (Pd/C) acting as the catalyst. thieme-connect.deresearchgate.net This transfer hydrogenation technique is noted for its mild reaction conditions. thieme-connect.de In a specific application, Tetrahydro-4H-pyran-4-one is dissolved in methanol, to which an aqueous solution of ammonium formate is added. ambeed.com The reaction proceeds at room temperature in the presence of 10% Pd/C, yielding the target this compound. thieme-connect.deambeed.com

Table 1: Reductive Amination of Tetrahydro-4H-pyran-4-one

| Starting Material | Reagents | Solvent | Temperature | Product |

|---|

This table summarizes the reaction conditions for the synthesis of this compound via reductive amination using ammonium formate and a palladium catalyst. ambeed.com

Optimization of pH and Temperature for Reductive Amination

The efficiency of reductive amination is often dependent on reaction parameters such as temperature and pH. Studies on various substrates have shown that temperature plays a critical role in reaction progress. For some reductive aminations, the reaction does not proceed at room temperature, showing that an increase in temperature is necessary to drive the conversion. researchgate.net For certain aldehyde substrates, a temperature range of 70-75°C has been identified as optimal. researchgate.net In enzymatic reductive aminations, increasing the temperature can accelerate reaction kinetics, although excessively high temperatures can be detrimental to enzyme stability. nih.gov Furthermore, careful control of pH is essential to optimize the formation of the intermediate imine and prevent side reactions. masterorganicchemistry.com

The reduction of nitro compounds represents one of the most significant and environmentally friendly methods for producing primary amines. sioc-journal.cnnih.gov This pathway involves the catalytic hydrogenation of a nitro-substituted tetrahydropyran (B127337) ring to yield the corresponding amine. This method is highly efficient and often proceeds with excellent chemoselectivity. nih.gov A common strategy involves the hydrogenation of a precursor like 4-nitrotetrahydropyran using a catalyst such as palladium. Similarly, derivatives can be synthesized by reducing related nitro compounds, such as nitro lactones or nitroacetates, using catalysts like amalgamated aluminum or Raney nickel under a hydrogen atmosphere. rsc.orgsmolecule.com

Table 2: Synthesis of Aminotetrahydropyran Derivatives via Nitro Reduction

| Nitro Precursor | Catalyst/Reagent | Product | Yield |

|---|---|---|---|

| 4-nitrotetrahydropyran-3-ol | H₂, Pd catalyst | (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol | High |

| β-nitro-δ-lactones | Amalgamated aluminium | This compound-2-ones | Not specified |

This table presents various examples of synthesizing aminotetrahydropyran derivatives through the reduction of nitro precursors. rsc.orgsmolecule.com

Cyanide-based syntheses, such as the Strecker reaction, provide another established route to aminotetrahydropyran derivatives, particularly those functionalized at the 4-position with a carboxylic acid or nitrile group. patsnap.comgoogle.com The classic Strecker synthesis involves treating a ketone with a cyanide salt (like sodium cyanide) and an ammonium salt (such as ammonium carbonate). patsnap.comgoogle.com This process forms an intermediate α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. google.com For instance, reacting Tetrahydro-4H-pyran-4-one with ammonium carbonate and sodium cyanide in a water/ethanol mixture at elevated temperatures produces an aminonitrile intermediate, which can be further processed. patsnap.com This methodology is crucial for creating derivatives like this compound-4-carbonitrile and 4-aminotetrahydro-2-pyran-4-carboxylic acid. patsnap.com

Table 3: Cyanide-Based Synthesis of a this compound Precursor

| Starting Material | Reagents | Solvent | Temperature | Intermediate Product |

|---|

This table outlines the conditions for a Strecker-type reaction to form an aminonitrile precursor for this compound derivatives. patsnap.com

Cyanide-Based Methodologies

Synthesis from 4-Cyanotetrahydro-2H-pyran

One common strategy for the synthesis of this compound involves the reduction of 4-cyanotetrahydro-2H-pyran. This method leverages the nitrile group as a precursor to the amine. The reduction can be achieved using various reducing agents. A typical procedure involves the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

In a representative catalytic hydrogenation, 4-cyanotetrahydro-2H-pyran is dissolved in a suitable solvent, such as ethanol, and subjected to a hydrogen atmosphere in the presence of a catalyst. Common catalysts for this transformation include Raney nickel or palladium on carbon (Pd/C). The reaction conditions, such as temperature and pressure, are optimized to ensure complete reduction of the nitrile group to a primary amine while minimizing side reactions. High yields of this compound can often be achieved through this clean and efficient process.

Strecker Synthesis and Reductive Amination Sequencing

The Strecker synthesis provides a classical yet effective pathway to α-amino acids and, by extension, can be adapted for the synthesis of this compound derivatives. masterorganicchemistry.comorganic-chemistry.org The process typically begins with an aldehyde or ketone, ammonia, and a cyanide source. masterorganicchemistry.com For the synthesis of this compound, the starting material would be tetrahydro-4H-pyran-4-one.

The initial step involves the reaction of tetrahydro-4H-pyran-4-one with ammonia to form an imine intermediate. This is followed by the nucleophilic addition of a cyanide ion (e.g., from potassium cyanide) to the imine, resulting in the formation of an α-aminonitrile, specifically 4-aminotetrahydro-2H-pyran-4-carbonitrile. masterorganicchemistry.comvulcanchem.com

Reductive amination offers a more direct approach. researchgate.netnih.gov In this sequence, tetrahydro-4H-pyran-4-one is reacted with an amine source in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine, which is then immediately reduced to the corresponding amine. nih.gov A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. uc.pt This one-pot procedure is often preferred for its operational simplicity and can be highly efficient.

| Method | Starting Material | Key Intermediates | Typical Reagents |

| Strecker Synthesis | Tetrahydro-4H-pyran-4-one | Imine, α-aminonitrile | NH₃, KCN, H₂O |

| Reductive Amination | Tetrahydro-4H-pyran-4-one | Imine/Enamine | Amine source, NaBH₃CN or H₂/Catalyst |

Hydrolysis and Decarboxylation of α-Aminonitrile Derivatives

Following the Strecker synthesis, the resulting α-aminonitrile, 4-aminotetrahydro-2H-pyran-4-carbonitrile, can be converted to the corresponding amino acid, 4-aminotetrahydro-2H-pyran-4-carboxylic acid. evitachem.com This transformation is typically achieved through hydrolysis of the nitrile group. The hydrolysis can be carried out under either acidic or basic conditions. masterorganicchemistry.com

Acid-catalyzed hydrolysis often involves heating the α-aminonitrile in the presence of a strong acid like hydrochloric acid or sulfuric acid. This process first converts the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. masterorganicchemistry.com Base-catalyzed hydrolysis, using a reagent like sodium hydroxide, also yields the carboxylate salt, which is then neutralized to obtain the amino acid.

To obtain this compound from this amino acid derivative, a subsequent decarboxylation step would be necessary. However, this is not a common or direct route to the parent amine and is more relevant for the synthesis of the corresponding α-amino acid.

Alternative Synthetic Routes

Beyond the more common methods, several alternative strategies have been explored for the synthesis of this compound. These routes often provide solutions to specific challenges encountered in other syntheses or offer access to particular derivatives.

Reduction of Tetrahydropyran-4-one Oxime

A viable alternative route to this compound involves the reduction of tetrahydropyran-4-one oxime. kaznu.kz The oxime is readily prepared from the reaction of tetrahydro-4H-pyran-4-one with hydroxylamine (B1172632) hydrochloride. kaznu.kzgoogle.com.na

The reduction of the oxime to the primary amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. uc.pt Other reducing agents like sodium in alcohol (a Birch-like reduction) or lithium aluminum hydride can also be effective. The choice of reducing agent can sometimes influence the stereochemical outcome if chiral centers are present. This method is generally efficient and provides a straightforward conversion of the ketone to the desired amine via the oxime intermediate.

| Starting Material | Intermediate | Reducing Agent | Product |

| Tetrahydro-4H-pyran-4-one | Tetrahydropyran-4-one oxime | H₂/Raney Ni or LiAlH₄ | This compound |

Utilization of Tetrahydropyran-4-hydrazine and Raney Nickel

The synthesis of this compound can also be achieved starting from 4-hydrazinotetrahydropyran. This method involves the reductive cleavage of the N-N bond of the hydrazine (B178648) derivative. A key reagent for this transformation is Raney nickel, a catalyst known for its effectiveness in hydrogenolysis reactions. orgsyn.org

In a typical procedure, 4-hydrazinotetrahydropyran hydrochloride is treated with Raney nickel in a suitable solvent like ethanol. ambeed.com The reaction is often carried out at elevated temperatures to facilitate the reductive cleavage. This process efficiently removes the second nitrogen atom, yielding this compound. ambeed.com This route provides a good alternative, particularly when the hydrazine precursor is readily accessible.

Preparation from 4-Chlorotetrahydropyranamine

While less common, the synthesis could conceptually proceed from a halo-substituted tetrahydropyranamine, such as 4-chlorotetrahydropyranamine. However, the direct synthesis of this precursor is not straightforward. A more plausible approach involves the reaction of a suitable tetrahydropyran derivative with an aminating agent.

For instance, one could envision the nucleophilic substitution of a leaving group at the 4-position of the tetrahydropyran ring with an ammonia equivalent. Starting with 4-chlorotetrahydropyran (B167756), reaction with ammonia or a protected form of ammonia could yield this compound. However, such reactions can be complicated by side reactions, such as elimination. A more controlled approach might involve the use of an azide (B81097), followed by reduction. For example, reacting 4-chlorotetrahydropyran with sodium azide to form 4-azidotetrahydropyran, which can then be reduced to this compound using a variety of methods, including catalytic hydrogenation or Staudinger reduction.

Advanced Synthetic Approaches to Highly Substituted Aminotetrahydropyrans

Recent advancements in synthetic chemistry have enabled the creation of highly substituted aminotetrahydropyrans through innovative and efficient methodologies. These approaches often focus on stereospecific transformations and novel bond-forming reactions to build molecular complexity from simpler starting materials.

Stereospecific Multi-Vector C-H Functionalization

A powerful strategy for synthesizing highly substituted aminotetrahydropyrans involves a sequential C-H functionalization approach. researchgate.netnih.gov This method allows for the direct installation of various substituents onto the tetrahydropyran ring with high stereocontrol, offering a streamlined alternative to traditional multi-step syntheses that rely on pre-functionalized starting materials. nih.gov

The sequence is initiated by a palladium(II)-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran. researchgate.netnih.gov This reaction utilizes a transient directing group, such as 2-hydroxynicotinaldehyde (B1277654), to guide the palladium catalyst to a specific C-H bond, enabling the selective introduction of an aryl group at the γ-position. nih.govresearchgate.netacs.org The reaction is compatible with a diverse array of aryl iodides, including those with various electronic properties and substitution patterns, affording the arylated products in moderate to good yields. nih.govresearchgate.netnih.gov The use of a specific ligand, like 5-trifluoromethylpyridone, is crucial for the success of this transformation. nih.gov

Key Features of Pd(II)-Catalyzed γ-Methylene C-H Arylation:

| Feature | Description | Reference |

| Catalyst | Pd(OAc)₂ | nih.gov |

| Transient Directing Group | 2-Hydroxynicotinaldehyde | nih.govresearchgate.net |

| Ligand | 5-Trifluoromethylpyridone | nih.gov |

| Reactant | Aryl Iodides | researchgate.netnih.gov |

| Selectivity | Stereoselective γ-arylation | researchgate.netnih.gov |

| Yield | Moderate to Good | nih.govresearchgate.netnih.gov |

Following the initial γ-arylation, the subsequent step involves the α-alkylation or arylation of the primary amine. researchgate.netnih.gov This transformation proceeds with high diastereoselectivity, leading to the formation of valuable di-substituted aminotetrahydropyrans. nih.govresearchgate.netnih.gov This step further diversifies the molecular scaffold, allowing for the introduction of a second point of complexity. The reaction can be mediated by quinone-based chemistry, which facilitates the in situ generation of a reactive ketimine intermediate that can then react with various nucleophiles. nih.gov

This two-step sequence of γ-arylation followed by α-functionalization provides a powerful and modular approach to access a wide range of structurally diverse and medicinally relevant aminotetrahydropyran derivatives. researchgate.netacs.org

Three-Step Assembly from Isoxazoline-2-oxides

An alternative and innovative strategy for the construction of this compound-2-ones involves a three-step protocol starting from readily available isoxazoline-2-oxides. rsc.orgrsc.org This method is particularly useful for creating structures with a 4-amino function connected to a tertiary carbon atom, a common motif in natural products. rsc.orgrsc.org

The first step of this sequence is a Lewis acid-catalyzed C,C-coupling reaction between an isoxazoline-2-oxide (a cyclic nitronate) and a silyl (B83357) ketene (B1206846) acetal. rsc.orgrsc.orgacs.org This Mukaiyama-Mannich type reaction, typically catalyzed by a silyl triflate such as tert-butyldimethylsilyl triflate (TBSOTf), forms the carbon skeleton of the target molecule. rsc.orgrsc.org The reaction proceeds with high diastereoselectivity, establishing the relative stereochemistry at the C-4 position. rsc.org

Details of the C,C-Coupling Reaction:

| Component | Role | Reference |

| Isoxazoline-2-oxide | Nitronate precursor | rsc.orgrsc.org |

| Silyl Ketene Acetal | Carbon nucleophile | rsc.orgrsc.org |

| Silyl Triflate (e.g., TBSOTf) | Lewis acid catalyst | rsc.orgrsc.orgacs.org |

| Product | Nitroso acetal | rsc.org |

The key step in this three-step assembly is the oxidative cleavage of the endocyclic N-O bond of the intermediate nitroso acetal, which is accompanied by a lactone ring closure. rsc.orgrsc.org This transformation is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). rsc.orgrsc.org The reaction results in the formation of β-nitro-δ-lactones in good yields, ranging from 63-85%. rsc.orgrsc.org The final step to obtain the desired this compound-2-one involves the reduction of the nitro group to an amine. rsc.org This novel approach combines C-C bond formation, oxidation, and selective reduction to efficiently construct the target aminolactone scaffold. rsc.org

Selective Reduction of Nitro Groups

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of this compound from its corresponding nitro-substituted precursor, 4-nitrotetrahydropyran. The challenge lies in achieving high chemoselectivity, particularly when other reducible functional groups are present in the molecule. nih.gov

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and Raney nickel. commonorganicchemistry.comlibretexts.org While effective, a significant drawback of these catalysts is their broad reactivity, which can lead to the reduction of other functional groups within the substrate. commonorganicchemistry.com For instance, Pd/C can be inhibited by thio- and amino groups, potentially reducing its activity. nih.gov Raney nickel is often preferred when the substrate contains aromatic halides, as it is less likely to cause dehalogenation. commonorganicchemistry.com

Transfer Hydrogenation:

Transfer hydrogenation offers a safer and often more selective alternative to catalytic hydrogenation using molecular hydrogen. umich.edu This method utilizes a hydrogen donor in the presence of a catalyst. Common hydrogen donors include formic acid and ammonium formate. umich.edunih.gov Iron-based catalysts, in particular, have gained attention as a more sustainable and cost-effective option compared to precious metal catalysts. organic-chemistry.org For example, a well-defined iron catalyst system using formic acid as the reducing agent has been shown to effectively reduce nitroarenes to anilines under mild, base-free conditions with high functional group tolerance. organic-chemistry.org Similarly, micro-mesoporous iron oxide has been used for the transfer hydrogenation of nitroarenes with formic acid. umich.edu Palladium on carbon (Pd/C) can also be used in transfer hydrogenation with hydrogen donors like formate ions. nih.gov

Metal-Mediated Reductions:

Several metal-based reducing systems have been developed for nitro group reduction.

Sodium Borohydride (B1222165) (NaBH4) Systems: Sodium borohydride itself is a mild reducing agent and typically does not reduce nitro groups on its own. jsynthchem.comjsynthchem.com However, its reducing power can be enhanced by combining it with transition metal salts. d-nb.info For example, the NaBH4/Ni(PPh3)4 system has been used to reduce nitro compounds to their corresponding amines. jsynthchem.com Another effective system is NaBH4-FeCl2, which has demonstrated high chemoselectivity for the reduction of nitro groups in the presence of ester functionalities. d-nb.info

Other Metal Systems: Other metals such as iron (Fe) and zinc (Zn) under acidic conditions, and tin(II) chloride (SnCl2), provide mild conditions for nitro group reduction and can tolerate other reducible groups. commonorganicchemistry.com A system of zinc dust and hydrazine hydrate (B1144303) has also been reported for the rapid and selective reduction of nitro compounds at room temperature. niscpr.res.in Sodium sulfide (B99878) (Na2S) is another option, particularly for substrates where hydrogenation or acidic conditions are not suitable, and it can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The choice of reduction method depends on the specific substrate, the presence of other functional groups, and considerations of cost, safety, and environmental impact.

Process Optimization and Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that necessitate process optimization to ensure efficiency, cost-effectiveness, and high yield.

Challenges in Industrial Synthesis and Yield Optimization

Multi-step Syntheses: Many traditional synthetic routes are multi-step processes, which are often disadvantageous from an industrial perspective due to the accumulation of yield losses at each step. google.com

Stereochemical Control: For chiral derivatives, achieving the correct stereochemical configuration of asymmetric carbon atoms is a significant hurdle. google.com

By-product Formation: Side reactions can lead to the formation of impurities, complicating purification and reducing the yield of the desired product.

Reaction Conditions: Harsh reaction conditions, such as the use of strong acids or high pressures, can be difficult and costly to implement on an industrial scale and may not be compatible with sensitive functional groups. niscpr.res.in

Catalyst Deactivation and Recovery: In catalytic processes, the stability, reusability, and potential inhibition of the catalyst are critical factors. nih.gov

To address these challenges, research focuses on developing more efficient and robust synthetic methods. For example, in the synthesis of a key intermediate for vilazodone, a highly selective reduction of an ester-substituted nitroarene was achieved on a hectogram scale using a NaBH4-FeCl2 system, demonstrating a practical and scalable solution. d-nb.info The optimization of crystallization and chromatographic purification methods are also crucial for obtaining high-purity products.

Development of One-Pot Synthesis Processes

Several one-pot methods have been developed for the synthesis of substituted 4-aminotetrahydropyrans. A notable example is the Prins-Ritter reaction sequence. This involves the cyclization of a homoallylic alcohol with an aldehyde (Prins reaction), followed by the trapping of the resulting carbocation with a nitrile (Ritter reaction) to form a 4-amidotetrahydropyran. cdnsciencepub.com Catalysts such as cerium(IV) sulfate (B86663) have been used to facilitate this one-pot, diastereoselective synthesis. cdnsciencepub.com

The development of continuous flow reactors further enhances the potential of one-pot syntheses for industrial-scale production by allowing for precise control over reaction parameters, leading to improved yields and purity.

Synthetic Utility of Protected this compound Derivatives

Protected derivatives of this compound are invaluable building blocks in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. The protecting groups allow for the selective manipulation of other functional groups within a molecule while the amino group remains unreactive.

Fmoc-4-amino-tetrahydropyran-4-carboxylic acid in Peptide Synthesis

Fmoc-4-amino-tetrahydropyran-4-carboxylic acid is a specialized amino acid derivative that incorporates the tetrahydropyran ring structure. chemimpex.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). chemimpex.com

The presence of the tetrahydropyran moiety can impart unique conformational constraints on peptides, influencing their secondary structure and, consequently, their biological activity and stability. iris-biotech.de The Fmoc-protected derivative allows for the incorporation of this non-natural amino acid into peptide chains using standard SPPS protocols. chemimpex.comchemimpex.com The stability of the Fmoc group under various reaction conditions, coupled with its straightforward removal, makes it a preferred choice for chemists. chemimpex.comchemimpex.com This building block is utilized to create peptides with modified properties, such as enhanced bioavailability and efficacy, for applications in drug development. chemimpex.com

(4-Boc-amino-tetrahydropyran-4-yl)acetic acid in Drug Design and Bioconjugation

(4-Boc-amino-tetrahydropyran-4-yl)acetic acid is another important derivative where the amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. chemimpex.com This compound serves as a versatile building block in medicinal chemistry and bioconjugation. chemimpex.comchemimpex.com

In drug design, the tetrahydropyran ring can improve the metabolic stability and pharmacokinetic properties of a drug candidate. vulcanchem.com The acetic acid side chain provides a point of attachment for further synthetic modifications or for linking the molecule to other entities. The Boc protecting group allows for selective deprotection under acidic conditions, enabling subsequent reactions at the amino group. chemimpex.com This derivative is used in the synthesis of complex molecules, including peptide analogs and other bioactive compounds. chemimpex.com

In bioconjugation, (4-Boc-amino-tetrahydropyran-4-yl)acetic acid can be used to link biomolecules, such as proteins or antibodies, to create targeted therapies or diagnostic agents. chemimpex.com The ability to modify its structure can enhance the bioavailability of pharmaceutical compounds. chemimpex.com

Chemical Reactivity and Derivatization of 4 Aminotetrahydropyran

4-Aminotetrahydropyran is a versatile heterocyclic compound featuring a tetrahydropyran (B127337) ring substituted with an amino group. This structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of both a cyclic ether and a primary amine functional group dictates its reactivity, enabling modifications at the nitrogen atom and influencing reactions involving the tetrahydropyran ring.

Applications in Medicinal and Pharmaceutical Chemistry Research

Role as a Key Intermediate in Pharmaceutical Development

In the complex process of drug development, pharmaceutical intermediates are the crucial molecular building blocks that form the basis of synthesis pathways for Active Pharmaceutical Ingredients (APIs). nbinno.commlunias.com These intermediates are engineered molecules that represent the initial stages of drug discovery and are fundamental to bringing new therapies from the laboratory to patients. nbinno.com The quality and specific structure of an intermediate directly influence the purity, efficacy, and cost-effectiveness of the final pharmaceutical product. mlunias.comreachemchemicals.com

4-Aminotetrahydropyran serves as a key intermediate and a versatile scaffold in drug discovery. sygnaturediscovery.comnih.gov Its structure is considered "sp3-rich," a desirable characteristic in modern drug design that often leads to improved solubility, metabolic stability, and target specificity compared to flatter, aromatic compounds. The tetrahydropyran (B127337) ring provides a robust framework, while the amine group at the 4-position offers a reactive site for further chemical modifications. sygnaturediscovery.comnih.gov This allows chemists to systematically build libraries of diverse compounds for screening against various biological targets. For instance, the core structure can be readily manipulated, such as converting the corresponding hydroxyl group to an azide (B81097), which can then be reduced to the amine, providing scaffolds for further elaboration. sygnaturediscovery.comnih.gov A related structure, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, has been described as a key intermediate for the CCR5 antagonist TAK-779, highlighting the utility of the tetrahydropyran moiety in constructing complex pharmaceutical agents. researchgate.net

Development of Novel Drug Candidates

The this compound scaffold is being explored in the development of new drugs across several therapeutic areas.

The search for novel therapeutic targets and innovative molecular therapies for neurological diseases is an active area of research. frontiersin.orgnih.gov A key strategy involves the development of small molecules that can modulate the activity of specific proteins in the central nervous system. While research directly linking this compound to specific neurological drug candidates is emerging, the utility of closely related structures is well-established. For example, derivatives of 4-aminopyridine (B3432731), a structurally analogous compound, have been developed as potential treatments for neurological injury. nih.gov In one study, functionalizing the amine position of 4-aminopyridine to form carbamate (B1207046) derivatives resulted in novel compounds that could restore nerve conduction in injured spinal cord tissue. nih.gov This demonstrates the principle that the "4-amino" substituted heterocyclic motif is a viable starting point for designing neurologically active agents, suggesting the potential for this compound derivatives in this field.

In the search for new anticancer agents, researchers have developed a simplified monocyclic class of cytotoxic agents based on a 4-amino-2H-pyran-2-one (APO) scaffold, which is structurally related to this compound. nih.govnih.gov Through structural simplification and optimization, these APO analogs have demonstrated significant in vitro tumor cell growth inhibitory activity. nih.govnih.govmssm.edu

Structure-activity relationship (SAR) studies on these compounds revealed several key findings:

An aromatic ring at the 6-position of the pyranone is critical for antitumor activity. nih.gov

A secondary amine at the 4-position is preferred over a tertiary amine. nih.gov

Aromatic amine groups at the 4-position are crucial for potency. nih.gov

Adding specific substituents to the aromatic amine can increase potency. nih.gov

Two compounds, in particular, emerged as promising new leads for further development. nih.gov Compound 19 (with a 4'-methoxyaniline group) and compound 27 (with a 4'-methylaniline group) were the most potent analogs identified, with ED₅₀ values in the nanomolar range against various human tumor cell lines. nih.gov

| Compound | Substituent at 4-Position | ED₅₀ (μM) |

|---|---|---|

| 19 | 4'-Methoxyaniline | 0.059–0.163 |

| 27 | 4'-Methylaniline | 0.059–0.090 |

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades the second messengers cAMP and cGMP, primarily in the striatum region of the brain. wikipedia.org This role in regulating intracellular signaling has made PDE10A a target for treating neurological and psychiatric conditions, particularly schizophrenia. wikipedia.org Inhibition of PDE10A is being investigated as a potential therapeutic strategy for such disorders. nih.gov

PDE10A inhibitors may offer antipsychotic activity with an improved side-effect profile compared to traditional D2 receptor blockers. nih.gov Research has shown that PDE10A inhibitors can alleviate pain-like behavior in animal models, suggesting their potential as analgesics. nih.gov The development of potent and selective PDE10A inhibitors, such as AMG 579 and JNJ-42314415, demonstrates the therapeutic interest in this target. nih.govescholarship.org The molecular structures of many PDE10A inhibitors feature heterocyclic rings. The this compound scaffold, with its defined three-dimensional geometry and functional handle for chemical modification, represents a valuable starting point for designing novel PDE10A inhibitors.

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral antihyperglycemic drugs used to manage type 2 diabetes. nih.govnih.gov These medications work by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). youtube.com This, in turn, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and increases satiety. nih.govyoutube.com This mechanism helps control blood glucose levels with a low risk of hypoglycemia and without affecting body weight. nih.gov FDA-approved DPP-4 inhibitors include sitagliptin, saxagliptin, linagliptin, and alogliptin. nih.gov The molecular architecture of these inhibitors often incorporates amine-functionalized heterocyclic scaffolds. The this compound moiety serves as a relevant structural motif for the design of new DPP-4 inhibitors due to its ability to form key interactions within the enzyme's active site and serve as a scaffold for building molecules with drug-like properties.

Contribution to Heterocyclic Compound Synthesis in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of new synthetic methods that provide rapid access to a wide variety of functionalized heterocycles is critical for expanding the available drug-like chemical space. rsc.org

This compound makes a significant contribution in this area as a versatile building block for synthesizing more complex molecules. sygnaturediscovery.comnih.gov The tetrahydropyran ring is a privileged, non-aromatic (sp3-rich) scaffold that can impart favorable physicochemical properties to a drug candidate. sygnaturediscovery.comnih.gov The primary amine at the 4-position serves as a crucial functional handle, allowing for a range of chemical transformations. This amine can be readily elaborated through techniques like copper-catalyzed azide-alkyne cycloaddition (after conversion to an azide) or through various amidation and alkylation reactions to build diverse molecular libraries for drug discovery programs. sygnaturediscovery.comnih.gov The ability to easily functionalize the this compound core enables medicinal chemists to explore chemical space efficiently and optimize molecular structures to achieve desired biological activity. researchgate.net

Peptide Synthesis and Peptide-Based Therapeutics

In the realm of peptide science, structural modifications are essential to overcome inherent limitations of natural peptides, such as poor stability and low bioavailability. nih.gov The tetrahydropyran (THP) motif, central to this compound, serves as a versatile tool in the synthesis and development of peptide-based therapeutics. nih.govchemimpex.com

The protection of reactive functional groups in amino acid side chains is a fundamental requirement in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds. nih.govbiosynth.com The tetrahydropyranyl (Thp) group, derived from the tetrahydropyran ring structure, is recognized as an effective protecting group, particularly for the hydroxyl (-OH) and thiol (-SH) functionalities. nih.govresearchgate.net

The Thp group offers several advantages in solid-phase peptide synthesis (SPPS), including low cost, ease of introduction, and general stability under most non-acidic conditions. nih.govresearchgate.net It is particularly suitable for the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) synthetic strategy. nih.govresearchgate.net The side chains of amino acids such as serine, threonine, and cysteine can be effectively masked with the Thp group to prevent interference during the coupling process. nih.govresearchgate.netpeptide.com This protection is crucial for maximizing the yield of the desired peptide and minimizing impurities. nih.gov

| Amino Acid | Side Chain Functional Group | Rationale for Protection | Applicability of Thp Protection |

|---|---|---|---|

| Serine (Ser) | Hydroxyl (-OH) | Prevents O-acylation during peptide coupling. | Thp is a suitable protecting group for the serine side chain. nih.govresearchgate.net |

| Threonine (Thr) | Hydroxyl (-OH) | Prevents O-acylation during peptide coupling. | Thp is a suitable protecting group for the threonine side chain. nih.govresearchgate.net |

| Cysteine (Cys) | Thiol (-SH) | Prevents oxidation to disulfides and side reactions with activated carboxyl groups. | Thp is a useful moiety for the side-chain protection of cysteine. nih.govresearchgate.netpeptide.com |

Peptide analogs are synthetic peptides in which the original amino acid sequence has been modified to enhance specific properties, such as stability, efficacy, or target selectivity. altabioscience.comthermofisher.com Incorporating non-natural or modified amino acids is a key strategy in the design of these analogs. thermofisher.combristol.ac.uk

Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, a derivative of this compound, serves as a valuable building block in this context. chemimpex.com Its inclusion in a peptide sequence introduces the tetrahydropyran ring, which can confer several advantageous properties. The cyclic structure can enhance the conformational stability of the peptide, potentially leading to increased resistance against proteolytic degradation. chemimpex.comthermofisher.com Furthermore, the tetrahydropyran motif can improve the solubility and bioavailability of the resulting peptide analog, which are critical factors in the development of peptide-based therapeutics. chemimpex.com By using such building blocks, researchers can systematically modify peptide structures to optimize their pharmacological profiles for various therapeutic applications, including anti-cancer and anti-viral research. chemimpex.com

| Property | Typical Native Peptide | Potential Effect of Incorporating this compound Moiety |

|---|---|---|

| Conformational Flexibility | Often highly flexible, leading to multiple conformations. | Increased rigidity, may lock the peptide into a bioactive conformation. thermofisher.com |

| Proteolytic Stability | Susceptible to degradation by proteases. | Enhanced resistance to enzymatic degradation due to the non-natural structure. chemimpex.com |

| Solubility | Variable, can be poor for hydrophobic sequences. | Improved aqueous solubility due to the polar ether group in the THP ring. chemimpex.com |

| Bioavailability | Often low due to poor stability and membrane permeability. | Potentially enhanced due to improved stability and modified physicochemical properties. chemimpex.com |

Bioconjugation in Targeted Therapies and Diagnostics

Bioconjugation is the chemical strategy of linking molecules, such as therapeutic agents or diagnostic probes, to biomolecules like peptides, proteins, or antibodies. nih.govresearchgate.net This approach is central to the development of targeted therapies, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), which aim to deliver cytotoxic agents specifically to diseased cells, thereby reducing systemic toxicity. nih.govnih.gov

A typical bioconjugate consists of a carrier molecule (e.g., a peptide), a therapeutic or diagnostic payload, and a chemical linker that connects them. nih.gov The amine functionality of this compound makes it a suitable candidate for involvement in bioconjugation strategies. When incorporated into a peptide analog, the tetrahydropyran scaffold can serve as a point of attachment for other molecules. The primary amine group can be used to form stable covalent bonds with various linkers, which can then be attached to a drug or an imaging agent.

In the context of diagnostics, peptides containing such modified amino acids can be conjugated to radiolabeled prosthetic groups or fluorescent dyes. altabioscience.comnih.gov This allows for the non-invasive imaging and tracking of biological processes or the specific targeting of biomarkers associated with a disease. The site-specific nature of this conjugation is crucial for ensuring the homogeneity of the final product and preserving the biological activity of the peptide. researchgate.netnih.gov The use of scaffolds derived from this compound in peptide-based bioconjugates represents a promising strategy for creating advanced and highly specific therapeutic and diagnostic agents. nih.govnih.gov

| Component of Bioconjugate | Description | Potential Role of this compound-Derived Moiety |

|---|---|---|

| Carrier Molecule | A biomolecule that provides target specificity (e.g., a tumor-homing peptide). nih.gov | Can be incorporated into the peptide backbone to enhance stability and solubility. chemimpex.com |

| Linker | A chemical bridge connecting the carrier to the payload. nih.gov | The amine group of the this compound scaffold can serve as an attachment point for the linker. |

| Payload | The active component (e.g., a cytotoxic drug, a radioisotope, or a fluorescent probe). nih.govnih.gov | The entire peptide-linker-payload conjugate is directed by the peptide carrier to the target site. |

Applications in Materials Science and Advanced Technologies

Functionalized Polymers and Materials for Drug Delivery Systems

The tetrahydropyran (B127337) (THP) ring is a frequently reported three-dimensional structure in marketed pharmaceuticals, second only to the two-dimensional phenyl ring. chemicalbook.com This structural motif is leveraged in materials science for creating functionalized polymers and materials designed for sophisticated drug delivery systems. chemimpex.com The incorporation of 4-aminotetrahydropyran derivatives into polymers can enhance their solubility and mechanical properties, making them suitable for biomedical applications such as implants. vulcanchem.com

By attaching moieties like this compound to a polymer backbone, materials can be engineered to self-assemble into well-defined, homogenous nanoparticles. nih.gov These functionalized polymers are capable of encapsulating drugs with high efficiency and loading capacity. nih.gov This approach allows for the development of advanced drug delivery systems that offer controlled release of therapeutic agents, potentially improving treatment efficacy. chemimpex.com For instance, a polymer backbone composed of glycerol (B35011) and adipic acid, functionalized with pendant hydroxyl groups, can self-assemble into small, non-toxic particles suitable for carrying water-soluble drugs. nih.gov

Role in Perovskite Ferroelectric Materials

This compound has played a crucial role in the development of a novel class of hybrid organic-inorganic perovskites (HOIPs) with significant ferroelectric properties. oup.com Ferroelectrics are materials with spontaneous electric polarization that can be reversed by an external electric field, and their properties are essential for applications in sensors, actuators, and memory devices. The main mechanism of piezoelectricity in these hybrid materials involves the electric dipole moment induced by the combined effect of dipole transition in the organic cations and the distortion of the inorganic skeletons under strain. oup.com

The two-dimensional (2D) layered perovskite, (this compound)₂PbBr₄ (also abbreviated as (ATHP)₂PbBr₄), has emerged as a highly promising piezoelectric material. researchgate.netmdpi.com At room temperature (293 K), it crystallizes in a polar Cmc2₁ ferroelectric phase. oup.comaip.org The structure consists of infinite layers of PbBr₆ octahedra separated by the this compound (ATHP) cations. oup.com The orientational ordering of these organic ATHP⁺ spacers contributes to a spontaneous polarization (Pₛ) of 5.6 μC cm⁻². aip.orgrsc.org This polarization is attributed to the significant displacement of lead atoms and the specific structural alignment of the ATHP cations, whose large size can create substantial dipole moments. rsc.org The material has a high piezoelectric coefficient (d₃₃) of 76 pC/N, indicating its strong piezoelectric response. researchgate.netmdpi.comnih.gov

For practical applications in sensors, a high piezoelectric voltage coefficient (g) and a high Curie temperature (T𝒸) are critical performance metrics. researchgate.netacs.org (ATHP)₂PbBr₄ exhibits exceptional values for both. It possesses a giant piezoelectric voltage coefficient (g₃₃) of 660.3 x 10⁻³ Vm N⁻¹, a value significantly higher than that of conventional piezoelectric ceramics and polymers. researchgate.netrsc.orgacs.org

Furthermore, this material displays a high Curie temperature (T𝒸) of 503 K (230 °C). researchgate.netrsc.orgacs.org This is the temperature above which the material loses its spontaneous polarization and ferroelectric properties. The T𝒸 of (ATHP)₂PbBr₄ is notably higher than that of the widely used ferroelectric BaTiO₃ (BTO), which is 393 K. researchgate.netacs.org The more compact crystal packing in (ATHP)₂PbBr₄ restricts the thermal movement of the ATHP⁺ cations, contributing to this high T𝒸. aip.org These combined properties, along with the advantages of molecular ferroelectrics like being lightweight and flexible, position (ATHP)₂PbBr₄ as a competitive candidate for next-generation smart sensors in flexible electronics and biomedical devices. researchgate.netacs.org

Table 1: Comparison of Piezoelectric and Ferroelectric Properties

| Material | Piezoelectric Voltage Coefficient (g₃₃) [x 10⁻³ Vm N⁻¹] | Piezoelectric Coefficient (d₃₃) [pC/N] | Curie Temperature (T𝒸) [K] | Saturated Polarization (Pₛ) [μC cm⁻²] |

| (ATHP)₂PbBr₄ | 660.3 researchgate.netrsc.orgacs.org | 76 researchgate.netmdpi.comnih.gov | 503 researchgate.netmdpi.comacs.org | 5.6 researchgate.netrsc.orgacs.org |

| Pb(Zr,Ti)O₃ (PZT) Ceramics | 20 - 40 researchgate.netrsc.orgacs.org | - | - | - |

| Poly(vinylidene fluoride) (PVDF) | ~286.7 researchgate.netrsc.orgacs.org | - | - | - |

| BaTiO₃ (BTO) | - | - | 393 researchgate.netacs.org | - |

Interface Engineering in Perovskite Solar Cells

Interface engineering is a critical strategy for enhancing the performance and stability of perovskite solar cells (PSCs). rsc.orgmdpi.com The interfaces between the perovskite absorber layer and the charge transport layers play a crucial role in charge extraction and recombination. mdpi.com this compound bromide (ATHPBr), an organic salt derivative, has been effectively used as an interfacial modification layer to improve the efficiency of carbon-based perovskite solar cells (C-PSCs). acs.orgresearchgate.net

The introduction of specific molecules at the interface can create a dipole layer, which alters the electronic properties of the surface. rsc.orgrsc.org Treating the surface of an all-inorganic CsPbI₂Br perovskite with this compound bromide introduces dipoles that adjust the interface's electronic state. acs.orgresearchgate.netablesci.com This modification tunes the work function of the perovskite surface, leading to a more favorable energy level alignment between the perovskite and the adjacent charge transport layer (such as a carbon electrode). acs.orgresearchgate.net This improved energy alignment facilitates more efficient charge transfer across the interface. mdpi.com

This compound bromide serves as a surface passivation agent, effectively healing these defects on the perovskite film. acs.orgresearchgate.net This passivation reduces non-radiative charge recombination. techscience.comrsc.org Concurrently, the improved energy level alignment resulting from the dipole introduction enhances the extraction and collection of holes at the perovskite/electrode interface. acs.orgmdpi.comresearchgate.net The synergistic effect of defect passivation and improved hole extraction leads to a significant enhancement in the power conversion efficiency and open-circuit voltage of the solar cells. researchgate.net For instance, treating a CsPbIBr₂ perovskite with a related compound, 4-aminomethyltetrahydropyran (B154524) acetate, increased the power conversion efficiency from 7.79% to 10.12% and the photovoltage from 1.23 V to 1.32 V. researchgate.netresearchgate.net

Theoretical and Computational Studies of 4 Aminotetrahydropyran

Computational Chemistry Data and Molecular Modeling

Computational modeling provides a foundational understanding of the physicochemical properties of 4-aminotetrahydropyran. These predicted properties are instrumental in assessing its potential as a drug candidate and its behavior in biological systems.

The lipophilicity and polarity of a molecule are critical determinants of its pharmacokinetic properties. The partition coefficient (LogP) and the topological polar surface area (TPSA) are key descriptors for these characteristics. For this compound, the calculated XLogP3-AA value is -0.3, indicating its hydrophilic nature. nih.gov Another calculated LogP value is 0.82440. sincerechemical.com The topological polar surface area (TPSA) for this compound has been calculated to be 35.3 Ų nih.gov and 35.25 Ų. sincerechemical.comambeed.com

Table 1: Calculated LogP and TPSA Values for this compound

| Parameter | Value | Source |

|---|---|---|

| XLogP3-AA | -0.3 | PubChem nih.gov |

| LogP | 0.82440 | Sincere Chemical sincerechemical.com |

| TPSA | 35.3 Ų | PubChem nih.gov |

| TPSA | 35.25 Ų | Sincere Chemical sincerechemical.com, Ambeed ambeed.com |

The capacity to form hydrogen bonds is crucial for a molecule's interaction with biological targets. Computational analyses indicate that this compound has two hydrogen bond acceptors and one hydrogen bond donor. nih.govambeed.com This characteristic influences its solubility and binding affinity.

Table 2: Hydrogen Bonding Capacity of this compound

| Property | Count | Source |

|---|---|---|

| Hydrogen Bond Acceptors | 2 | PubChem nih.gov, Ambeed ambeed.com |

| Hydrogen Bond Donors | 1 | PubChem nih.gov, Ambeed ambeed.com |

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. For this compound, the calculated number of rotatable bonds is zero. nih.govambeed.com This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Table 3: Rotatable Bond Count for this compound

| Property | Count | Source |

|---|---|---|

| Rotatable Bond Count | 0 | PubChem nih.gov, Ambeed ambeed.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org While specific DFT studies focused solely on this compound are not extensively detailed in the provided results, the methodology is widely applied to understand the structural and electronic properties of similar heterocyclic compounds. wikipedia.orgresearchgate.net DFT calculations can provide insights into the conformational energies, vibrational frequencies, and electronic properties of molecules like this compound. researchgate.netscirp.org For instance, DFT has been used to study the conformational free energies of methyltetrahydro-2H-thiopyrans, which are structurally related to this compound. researchgate.net Such studies help in understanding the stability of different conformers and the impact of substituents on the ring structure. researchgate.net The application of DFT would be valuable in analyzing the transition states in synthetic pathways involving this compound or the tautomeric equilibria of its amino group.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. While a specific QSAR model for this compound is not detailed, the compound is a relevant scaffold for such studies. biorxiv.org For example, this compound has been used in the synthesis of aminothiazole compounds investigated for their potential in cancer treatment, where SAR (Structure-Activity Relationship) campaigns were executed. biorxiv.orgchemicalbook.com The development of QSAR models is often challenging for predicting idiosyncratic effects like drug-induced liver injury (DILI), as these effects are not solely dependent on the inherent properties of the compound. nih.gov However, for more direct biological activities, QSAR studies involving derivatives of this compound could elucidate key structural features required for potency and selectivity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. For instance, docking studies have been suggested for derivatives of this compound to model their interactions with biological targets. In a study on rhenium(I) and (V) compounds with Schiff bases derived from this compound, thermodynamic and docking parameters indicated that hydrophobic interactions within the DNA minor groove played a significant role in binding. researchgate.net This highlights the utility of molecular docking in elucidating the binding modes of this compound-containing compounds.

Solvatochromic Parameters and Spectral Property Investigations

Detailed experimental studies quantifying the solvatochromic parameters specifically for this compound are not extensively reported in peer-reviewed literature. However, a theoretical discussion based on its molecular structure allows for a robust understanding of how its spectral properties are expected to behave in different solvent environments. Such investigations are crucial for applications where the molecule is used in various solutions, as solvent-solute interactions can significantly alter electronic transitions.

Solvatochromism refers to the change in the color of a substance, or more broadly, a shift in its absorption or emission spectra, when it is dissolved in different solvents. vlabs.ac.insmacgigworld.com This phenomenon is a direct consequence of the differential solvation of the molecule's ground and excited electronic states. vlabs.ac.in For this compound, the relevant chromophore is the amine functional group, which has a non-bonding electron pair (n-orbital). The primary electronic transition is expected to be an n → σ* transition, which typically occurs in the far-UV region. The position of this absorption band is sensitive to the solvent's nature, particularly its ability to form hydrogen bonds.

The influence of a solvent on a solute's spectral properties can be quantified using solvatochromic parameters, such as the Kamlet-Taft parameters: α, β, and π*. stenutz.eu

α (Alpha): Represents the hydrogen-bond donating (HBD) ability of the solvent. It quantifies the acidity of the solvent as a hydrogen-bond donor.

β (Beta): Represents the hydrogen-bond accepting (HBA) ability of the solvent. It quantifies the basicity of the solvent as a hydrogen-bond acceptor. stenutz.eu

π* (Pi-star): Measures the solvent's dipolarity and polarizability. stenutz.eu

Research Findings based on Molecular Structure:

The structure of this compound contains two key sites for solvent interaction: the primary amine group (-NH₂) and the ether oxygen atom within the tetrahydropyran (B127337) ring.

Interaction with Protic Solvents (High α): In protic solvents like water or ethanol, which are strong hydrogen-bond donors (high α), the lone pair of electrons on the nitrogen atom of the amine group gets stabilized by hydrogen bonding. This interaction lowers the energy of the ground state more than the excited state. Consequently, more energy is required to promote the n-electron to the σ* orbital. This results in a hypsochromic shift (blue shift) of the absorption maximum to a shorter wavelength. A similar, though less pronounced, interaction would occur with the ether oxygen.

Interaction with Hydrogen-Bond Accepting Solvents (High β): The N-H protons of the amine group are weakly acidic and can act as hydrogen-bond donors to a solvent with a high β value (e.g., DMSO, DMF). This interaction would primarily stabilize the ground state and could contribute to spectral shifts.

Interaction with Dipolar Aprotic Solvents (High π): Solvents with high dipolarity/polarizability (high π) but low α and β values (e.g., acetonitrile, acetone) interact through dipole-dipole forces. These interactions stabilize both the ground and excited states, with the extent of stabilization depending on the change in the molecule's dipole moment upon excitation.

The following interactive table summarizes the expected qualitative effects of different solvent classes on the n → σ* absorption spectrum of this compound.

| Solvent Class | Representative Solvent | Dominant Kamlet-Taft Parameter | Expected Interaction with this compound | Predicted Spectral Shift (n → σ) |

| Non-Polar | Hexane, Cyclohexane | Low α, β, π | Weak van der Waals forces | Reference spectrum (gas-phase like) |

| Polar Aprotic | Acetone, Acetonitrile | High π | Dipole-dipole interactions with N-H and C-O bonds | Minor bathochromic (red) shift |

| Polar Protic | Water, Ethanol | High α | Strong H-bonding with N lone pair and ether O | Significant hypsochromic (blue) shift |

| H-Bond Acceptor | Dimethyl Sulfoxide (DMSO) | High β, High π | H-bond donation from N-H to solvent oxygen | Complex shifts, likely bathochromic |

While this compound itself is not fluorescent, derivatization to include a fluorophore could create a molecule whose emission spectrum is sensitive to the local environment. For instance, creating a Schiff base or an amide with a fluorescent moiety would likely result in a solvatochromic fluorescent probe whose properties are modulated by the tetrahydropyran ring's interactions with the solvent. researchgate.net Studies on such derivatives have shown that the absorbance bands can be controlled by the hydrogen bond acceptor ability and polarizability of the solvent. researchgate.net

Analytical Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 4-aminotetrahydropyran and its derivatives. chemicalbook.comnih.govscirp.orgfigshare.comipb.pt It provides detailed information about the molecular structure at the atomic level. ipb.pt

¹H-NMR (Proton NMR) and ¹³C-NMR (Carbon-13 NMR) are fundamental for verifying the core structure of this compound. chemicalbook.comnih.govscirp.orgfigshare.com In ¹H-NMR, the chemical shifts and splitting patterns of the proton signals confirm the presence of the tetrahydropyran (B127337) ring and the amino group. For instance, the methylene (B1212753) protons adjacent to the amino group typically appear in the range of δ 3.2–3.8 ppm. The protons on the tetrahydropyran ring give rise to a series of multiplets, the exact positions of which depend on their chemical environment.

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of distinct carbon signals indicates the symmetry of the molecule, and their chemical shifts are characteristic of the different carbon environments, such as those adjacent to the oxygen atom or the amino group. researchgate.net Together, ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of functional groups and their relative positions (regiochemistry) on the tetrahydropyran ring. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 3.2 - 3.8 | Methylene protons adjacent to the amino group |

| ¹H | Multiplets | Protons of the tetrahydropyran ring |

Note: Specific chemical shifts can vary based on the solvent and specific derivative.

When dealing with substituted derivatives of this compound, stereochemical ambiguities can arise. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable in these cases. chemicalbook.comfigshare.com

COSY experiments reveal through-bond proton-proton couplings, helping to establish the connectivity of protons within the ring system. libretexts.org This is particularly useful for assigning signals in complex, overlapping regions of the ¹H-NMR spectrum. libretexts.orghuji.ac.il

NOESY, on the other hand, identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org This through-space correlation is critical for determining the relative stereochemistry of substituents on the tetrahydropyran ring, for instance, distinguishing between cis and trans isomers. rsc.org Key NOESY correlations can provide definitive proof of the spatial arrangement of atoms. rsc.org

In the synthesis of derivatives of this compound that involve a nitro group as a precursor to the amine, ¹⁴N NMR spectroscopy can be employed. This technique is used to confirm the successful formation of the nitro group in intermediate compounds. rsc.orgrsc.org The chemical shift in the ¹⁴N NMR spectrum is a direct indicator of the nitrogen environment, providing clear evidence for the presence of the nitro functional group. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification